molecular formula C21H22N2O2S B2879741 1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone CAS No. 636568-03-1

1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No. B2879741
M. Wt: 366.48
InChI Key: PJHADIJALVYRCF-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanism of its reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Biological Activities

  • Antituberculosis and Cytotoxicity Studies : Research has synthesized various 3-heteroarylthioquinoline derivatives, including compounds similar to the target molecule, showing significant in vitro activity against Mycobacterium tuberculosis. These compounds also exhibited minimal cytotoxic effects in mouse fibroblasts (Selvam et al., 2011).

Chemical Properties and Applications

  • Fluorescent Probes : Research into BODIPY-based fluorescent on-off probes, utilizing similar chemical structures, highlights potential applications in detecting sulfhydryl-specific cleavage reactions and studying biological systems (Fang et al., 2019).
  • Stabilized Sulfonium Ylides Synthesis : Investigations into carbodiimide-sulfoxide reactions have produced stabilized sulfonium ylides, relevant to the chemical behavior of similar compounds (Cook & Moffatt, 1968).

Tautomerism and Coordination Chemistry

  • Tautomerism and Metal Complexation : Studies on 2-acylmethyl-2-oxazolines, structurally akin to the target compound, have explored their tautomeric forms and potential in coordination chemistry (Jones et al., 2013).

Radical Scavenging and Electrochemical Properties

  • Radical Scavenging Activity : Research on phenol derivatives, including structures like the target compound, have evaluated their radical scavenging activities, providing insights into their antioxidant potential (Al‐Sehemi & Irfan, 2017).
  • Electrochemical Synthesis : Studies have shown that electrochemical methods can be used to synthesize new derivatives, including phenylpiperazines, which relate to the chemical behavior of the target molecule (Nematollahi & Amani, 2011).

Degradation and Biological Mechanisms

  • Degradation of Lignin Model Compounds : Investigations into the degradation of phenolic beta-1 lignin substructure model compounds, which share structural similarities, provide insights into enzymatic degradation mechanisms relevant to the target compound (Kawai, Umezawa, & Higuchi, 1988).

Synthesis and Characterization of Derivatives

  • Sulfanyl Derivatives Synthesis and Evaluation : Novel sulfanyl derivatives have been synthesized and characterized, showing high antioxidant and antibacterial activities. These findings relate to the synthesis and potential applications of the target compound (Saraç, Orek, & Koparır, 2020).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.


Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies that could be done to better understand its properties or mechanism of action.


Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some or all of this information may not be available. It’s always important to refer to the primary literature and databases for the most accurate and up-to-date information.


properties

IUPAC Name

1-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-14-5-9-18(10-6-14)25-13-20(24)23-17(4)21(16(3)22-23)26-19-11-7-15(2)8-12-19/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHADIJALVYRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone

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